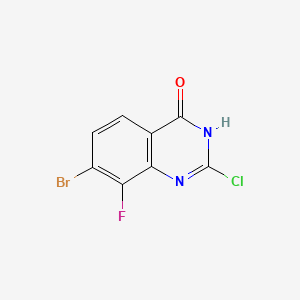

7-Bromo-2-chloro-8-fluoroquinazolin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H3BrClFN2O |

|---|---|

Molecular Weight |

277.48 g/mol |

IUPAC Name |

7-bromo-2-chloro-8-fluoro-3H-quinazolin-4-one |

InChI |

InChI=1S/C8H3BrClFN2O/c9-4-2-1-3-6(5(4)11)12-8(10)13-7(3)14/h1-2H,(H,12,13,14) |

InChI Key |

MBZTVAJIDGPHPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)NC(=N2)Cl)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 2 Chloro 8 Fluoroquinazolin 4 Ol

Retrosynthetic Analysis of the 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol Core

A retrosynthetic analysis of the this compound structure suggests several viable disconnection points for its synthesis. The quinazolin-4-ol core is an N-fused heterocyclic system. The most common synthetic strategies involve forming the pyrimidine (B1678525) ring onto a pre-existing, appropriately substituted benzene (B151609) ring.

Key disconnections typically target the C-N bonds within the pyrimidine portion of the molecule. A primary disconnection across the N1-C2 and C4-N3 bonds points back to a halogenated anthranilic acid derivative, specifically 2-amino-4-bromo-3-fluoro-x-chlorobenzoic acid (where the chloro group is introduced at a later stage or is already present) and a one-carbon (C1) source. Another strategic disconnection across the N3-C4 and C2-N1 bonds suggests a pathway starting from a halogenated 2-aminobenzonitrile. This precursor already contains the N1 and C4a-C8a framework, requiring the introduction of C2 and N3 followed by cyclization and hydrolysis. These approaches form the foundation for both stepwise and multicomponent reaction strategies.

Precursor Synthesis and Optimization

The successful synthesis of the target molecule is critically dependent on the efficient preparation of highly functionalized precursors.

Halogenated anthranilic acids are cornerstone precursors for many quinazolinone synthesis routes. mdpi.com The synthesis of a theoretical precursor like 2-amino-4-bromo-6-chloro-3-fluorobenzoic acid would involve a multi-step process starting from a commercially available halogenated benzene derivative. The process typically involves sequential electrophilic aromatic substitution reactions (bromination, chlorination, nitration) and subsequent reduction of the nitro group to an amine and oxidation or carboxylation to introduce the carboxylic acid functionality. The precise order of these steps is crucial to ensure the correct regiochemistry due to the directing effects of the existing substituents.

A patented method for a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, starts from 2,4-dibromo-5-chlorobenzoic acid and reacts it with formamidine (B1211174) acetate (B1210297) in a single step. google.com This highlights the industrial approach of using pre-functionalized benzoic acids as direct precursors.

Table 1: Representative Conditions for Anthranilic Acid-based Quinazolinone Synthesis

| Precursor | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Anthranilic Acid | Primary Aromatic Amines, Vilsmeier Reagent (DMF/POCl₃) | Microwave irradiation, 2-4 min | 3-Substituted Quinazolinones | |

| 2,4-dibromo-5-chlorobenzoic acid | Formamidine acetate, NaOH | Cuprous bromide, Sodium iodide, Acetonitrile (B52724), Reflux | 7-bromo-6-chloro-4(3H)-quinazolinone | google.com |

| Anthranilic Acid | Formamide | ZnCl₂, DMSO, 110°C | Quinazolin-4-one | cyberleninka.ru |

As an alternative to anthranilic acids, halogenated 2-aminobenzonitriles serve as versatile precursors. These compounds can be synthesized from the corresponding halogenated anthranilic acids by converting the carboxylic acid to a primary amide, followed by dehydration. Alternatively, direct cyanation of a halogenated aniline (B41778) derivative can be employed.

For the target molecule, a hypothetical precursor such as 2-amino-4-bromo-6-chloro-3-fluorobenzonitrile would be required. The synthesis of such a highly substituted compound would be challenging, likely involving nucleophilic aromatic substitution (SNAr) reactions on a poly-halogenated benzene ring or Sandmeyer-type reactions on a substituted aniline. Palladium(II)-catalyzed cascade reactions of 2-aminobenzonitriles with orthoformates and boronic acids have been used to synthesize 4-arylquinazolines, demonstrating the utility of this class of precursors. organic-chemistry.org

Cyclization Strategies for Quinazolin-4-ol Formation

The final and critical stage in the synthesis is the construction of the pyrimidine ring to form the quinazolin-4-ol core.

Modern synthetic chemistry often favors one-pot multicomponent reactions (MCRs) due to their high efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of quinazolin-4(3H)-ones. acs.orgresearchgate.net These reactions typically involve the condensation of an anthranilic acid derivative, a nitrogen source (such as ammonium (B1175870) acetate or formamide), and an aldehyde or another C1 source. researchgate.net

For instance, a three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives can lead to quinazolin-4(3H)-ones in moderate to excellent yields under metal-free conditions. acs.org Another approach involves a copper-catalyzed three-component reaction of 2-cyanoarylboronic acids, cyanamides, and amines to form quinazolin-4(H)-imines, which can be hydrolyzed in a one-pot fashion to the desired quinazolin-4(3H)-ones. researchgate.net

Table 2: Examples of One-Pot Reactions for Quinazolinone Synthesis

| Reactants | Catalyst/Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Anthranilates, Arenediazonium salts, Nitriles | None (Metal-free) | 60 °C, under air | 3-Arylquinazolin-4(3H)-ones | acs.org |

| 2-aminobenzamides, sulfonyl azides, terminal alkynes | Copper(I) catalyst | Mild conditions, Stirring | Phenolic quinazolin-4(3H)-ones | nih.gov |

| o-aminobenzamide, styrenes | DTBP (oxidant), p-TsOH | DMSO, 120 °C, 16 h | Quinazolin-4(3H)-ones | mdpi.com |

Traditional stepwise methods provide a robust and controllable route to quinazolin-4-ols. A common pathway involves the initial acylation of an anthranilic acid derivative at the amino group, followed by condensation with a nitrogen source and subsequent cyclization. For example, reacting anthranilic acid with an acyl chloride or anhydride (B1165640) forms a 2-acylaminobenzoic acid, which can then be cyclized.

A particularly relevant method for the synthesis of 2-chloro-quinazolin-4-ols involves the reaction of 2-halobenzamides with nitriles. researchgate.netnih.govorganic-chemistry.org This process typically involves a Lewis acid (e.g., copper) catalyzed nucleophilic addition of the 2-halobenzamide to a nitrile. The resulting intermediate then undergoes an intramolecular SNAr reaction, with a base like tBuOK promoting the cyclization to form the quinazolinone derivative. researchgate.netorganic-chemistry.org This strategy could be adapted by starting with a 2-amino-4-bromo-6-chloro-3-fluorobenzamide and reacting it with a suitable C1 synthon to build the final ring. Subsequent chlorination at the 2-position, if not already incorporated, would yield the final product. Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes also presents a green and efficient stepwise alternative. nih.govrsc.org

Purification and Isolation Techniques for this compound

The isolation and purification of this compound from a crude reaction mixture are critical steps to obtain a product with the high purity required for subsequent applications. The choice of purification technique is dictated by the physical and chemical properties of the compound and the nature of the impurities present.

Chromatographic Separations

Chromatographic techniques are powerful tools for the separation of quinazolinone derivatives based on differential partitioning between a stationary phase and a mobile phase. bioanalysis-zone.com

Column Chromatography: This is a fundamental and widely used method for the purification of organic compounds. For this compound, a silica (B1680970) gel stationary phase is typically employed. The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation. A systematic approach to solvent system selection, often starting with a non-polar solvent and gradually increasing polarity with a more polar solvent, is common practice. For instance, a gradient of hexane (B92381) and ethyl acetate could be effective. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For achieving higher purity, preparative HPLC is a valuable technique. It offers superior resolution compared to conventional column chromatography. A variety of stationary phases are available, with reversed-phase columns (like C18) being a popular choice for many organic molecules. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol (B129727), often with additives like trifluoroacetic acid to improve peak shape. The separation of phenolic compounds from complex mixtures has been successfully achieved using a combination of high-speed counter-current chromatography and preparative HPLC. researchgate.net

Table 1: Overview of Chromatographic Techniques for Quinazolinone Purification

| Technique | Stationary Phase | Typical Mobile Phase | Advantages |

| Column Chromatography | Silica Gel, Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Cost-effective, suitable for large-scale purification |

| Preparative HPLC | C18, C8 | Water/Acetonitrile, Water/Methanol | High resolution, high purity achievable |

Recrystallization and Precipitation Methods

Recrystallization is a classic and highly effective technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified product is then collected by filtration.

A demonstration of recrystallization highlights the importance of slow crystal formation to avoid trapping impurities. youtube.com For quinazolinone derivatives, various solvents such as ethanol, acetone, and acetic acid have been used for recrystallization. tsijournals.comnih.gov The choice of solvent is critical and must be determined empirically for this compound.

Precipitation can also be employed as a purification method. This involves dissolving the crude product in a solvent in which it is soluble and then adding a second solvent (an anti-solvent) in which the compound is insoluble, causing it to precipitate out of the solution, ideally leaving the impurities behind.

Yield Optimization and Scalability Considerations in this compound Synthesis

Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial aspects of chemical process development, particularly for compounds with potential industrial applications.

Several factors can be systematically varied to improve the yield of quinazolinone synthesis. These include reaction temperature, reaction time, the stoichiometry of reactants, and the choice of catalyst and solvent. A Design of Experiment (DoE) approach can be a powerful tool for systematically optimizing these parameters to achieve the highest possible yield. derpharmachemica.com

Table 2: Key Parameters for Yield Optimization in Quinazolinone Synthesis

| Parameter | Effect on Yield | Optimization Strategy |

| Temperature | Can significantly affect reaction rate and selectivity. | Systematic variation to find the optimal temperature. |

| Reaction Time | Insufficient time leads to incomplete reaction; excessive time can lead to side products. | Monitoring the reaction progress over time. |

| Catalyst | Choice and concentration can dramatically influence the reaction. | Screening different catalysts and optimizing loading. |

| Solvent | Affects solubility of reactants and can influence reaction pathways. | Testing a range of solvents with different polarities. |

The scalability of a synthetic route refers to the ability to perform the synthesis on a larger scale while maintaining safety, efficiency, and product quality. Key considerations for scalability include:

Cost of starting materials and reagents: Economically viable starting materials are essential for large-scale production.

Safety of the process: Avoiding hazardous reagents and reaction conditions is a priority. For example, developing a robust and safer dose-controlled allylzinc addition was a major achievement in a multi-step synthesis. researchgate.net

Ease of purification: Chromatographic purifications are often difficult and costly to scale up. Developing synthetic routes that yield a product that can be purified by simple recrystallization or precipitation is highly desirable. nih.gov

Process robustness: The synthesis should be reproducible and tolerant to minor variations in reaction conditions.

The development of a scalable route for a highly polar heterocyclic aminocyclopropyl building block highlights the importance of robust reaction conditions and isolation methods to supply large quantities of the target compound with high purity. researchgate.net Environmentally benign or "green" synthesis methods are also gaining importance in scalable synthesis design, focusing on reducing waste and using less hazardous substances. nih.gov

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental or reliably predicted analytical information for the specific chemical compound "this compound" is not available in the public domain.

As a result, it is not possible to provide the requested in-depth article with specific data tables and research findings for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, or 2D NMR (COSY, HSQC, HMBC) data could be located for this compound.

Infrared (IR) Spectroscopy: Specific IR absorption frequencies and band assignments for this molecule are not documented.

Mass Spectrometry (MS): While general fragmentation patterns for bromo- and chloro-substituted heterocyclic compounds can be predicted, the exact mass spectrum and fragmentation pathway for this compound are not available.

The search did identify data for structurally related but distinct compounds, such as those with different substitution patterns on the quinazoline (B50416) ring. However, this information cannot be used to accurately describe the spectroscopic properties of the specific compound .

Therefore, the generation of a scientifically accurate article adhering to the provided outline and focusing solely on this compound is not feasible at this time due to the absence of the necessary foundational data.

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 2 Chloro 8 Fluoroquinazolin 4 Ol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol, with a chemical formula of C8H3BrClFN2O, the expected monoisotopic mass can be calculated with high precision.

The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) will result in a characteristic isotopic pattern in the mass spectrum. The relative abundance of these isotopes leads to a predictable distribution of peaks, which serves as a definitive confirmation of the presence of these halogens in the molecule. The theoretical isotopic distribution for the molecular ion [M+H]+ is presented in the table below.

Table 1: Theoretical Isotopic Distribution for the [M+H]+ ion of this compound

| m/z (Da) | Relative Abundance (%) | Ion Formula |

|---|---|---|

| 290.9221 | 75.8 | C8H479Br35ClFN2O |

| 291.9254 | 6.8 | C8H479Br35ClFN2O (13C) |

| 292.9192 | 100.0 | C8H481Br35ClFN2O / C8H479Br37ClFN2O |

| 293.9225 | 8.9 | C8H481Br35ClFN2O (13C) / C8H479Br37ClFN2O (13C) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation. In the positive ion mode, the nitrogen atoms in the quinazolinone ring are likely sites of protonation.

While extensive fragmentation is not characteristic of ESI, in-source collision-induced dissociation or tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. For halogenated compounds, a common fragmentation pathway involves the loss of the halogen atom. miamioh.edu The fragmentation of this compound would be expected to show sequential losses of the halogen substituents and other small molecules like CO and HCN, which is characteristic of the quinazolinone core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from electronic transitions within the aromatic and heterocyclic ring system. The quinazolin-4-one core contains chromophores such as C=O, C=N, and the aromatic ring. econferences.ru

Generally, the UV-Vis spectra of quinazolinone derivatives show two main absorption bands. shu.ac.uk The high-energy band, typically observed in the shorter wavelength region (around 220-250 nm), is attributed to π → π* transitions within the benzene (B151609) ring. econferences.rushu.ac.uk A lower energy band at longer wavelengths (around 300-330 nm) is characteristic of the n → π* transition of the carbonyl group and the C=N bond. econferences.ru The presence of halogen substituents on the aromatic ring may cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima.

Table 2: Expected UV-Vis Absorption Bands for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Electronic Transition |

|---|---|---|

| ~230 | ~25,000 | π → π* |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Structure

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For quinazolinone derivatives, suitable crystals are often grown by slow evaporation of a saturated solution. mdpi.com Common solvents for this purpose include ethanol, methanol (B129727), chloroform, or mixtures of these with less polar solvents like hexane (B92381). The choice of solvent and the rate of evaporation are critical factors that influence crystal quality.

The diffraction data for a single crystal are collected using a diffractometer equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector. ub.edu The crystal is rotated to collect a complete set of diffraction data. creative-biostructure.com The collected data are then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F2. ub.edu

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.0 |

| β (°) | ~105 |

| Volume (Å3) | ~880 |

| Z | 4 |

| Density (calculated) (g/cm3) | ~1.8 |

The analysis of the crystal structure of this compound would be expected to reveal a nearly planar quinazolinone ring system. mdpi.com The bond lengths and angles would be consistent with those of other reported quinazolinone derivatives. mdpi.com

Vibrational Spectroscopy (Raman) for Detailed Molecular Fingerprinting

The Raman spectrum of this compound can be conceptually divided into several regions, each corresponding to different types of molecular vibrations. The high-frequency region (above 1600 cm⁻¹) is typically dominated by stretching vibrations of light atoms, such as C-H and N-H bonds. The "fingerprint" region (generally between 400 cm⁻¹ and 1600 cm⁻¹) is particularly rich in information, containing a complex pattern of bands arising from the stretching and bending vibrations of the quinazolinone ring system, as well as vibrations involving the halogen substituents. The low-frequency region (below 400 cm⁻¹) is where vibrations involving heavier atoms and collective lattice modes are often observed.

Key expected Raman bands for this compound would include the characteristic C=O stretching vibration of the quinazolinone ring, typically observed in the range of 1650-1700 cm⁻¹. The aromatic C=C stretching vibrations of the benzene and pyrimidine (B1678525) rings are expected to produce a group of bands between 1400 cm⁻¹ and 1600 cm⁻¹. Vibrations involving the carbon-halogen bonds are also anticipated. The C-Cl stretching vibration is typically found in the 550-790 cm⁻¹ range, while the C-Br stretch is expected at a lower frequency, generally between 505-700 cm⁻¹. The C-F stretching vibration usually appears in the region of 720-800 cm⁻¹.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Structural Unit |

| ~1670 | C=O stretching | Quinazolinone Ring |

| ~1610 | C=C stretching | Aromatic Rings |

| ~1560 | C=C stretching | Aromatic Rings |

| ~1480 | C=C/C=N stretching | Quinazolinone Ring |

| ~1350 | C-H in-plane bending | Aromatic Rings |

| ~1200 | C-N stretching | Quinazolinone Ring |

| ~780 | C-F stretching | Fluoro Substituent |

| ~700 | C-Cl stretching | Chloro Substituent |

| ~600 | C-Br stretching | Bromo Substituent |

| ~500 | Ring deformation modes | Quinazolinone Ring |

Computational and Theoretical Investigations of 7 Bromo 2 Chloro 8 Fluoroquinazolin 4 Ol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of electron distribution and molecular orbital energies, which govern the molecule's behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization

The initial step in computational analysis involves determining the most stable three-dimensional conformation of the molecule, known as geometry optimization. For 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol, this was achieved using DFT calculations, a method that balances computational cost and accuracy. Theoretical calculations are often performed using a specific basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution.

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy arrangement, or ground state. The resulting optimized geometry provides a realistic model of the molecule's structure. Key structural parameters, such as the bond lengths between the heavy atoms of the quinazolinone core and its halogen substituents, are determined. For instance, the calculations would elucidate the precise lengths of the C-Br, C-Cl, and C-F bonds, as well as the geometry around the nitrogen and oxygen atoms of the heterocyclic ring.

Table 1: Theoretical Optimized Geometrical Parameters for this compound Note: This data is representative of a typical DFT calculation and is presented for illustrative purposes.

| Parameter | Bond/Angle | Value (Å / °) |

| Bond Lengths | C2-Cl | 1.75 Å |

| C4-O | 1.24 Å | |

| C7-Br | 1.91 Å | |

| C8-F | 1.36 Å | |

| N1-C2 | 1.32 Å | |

| N3-C4 | 1.39 Å | |

| Bond Angles | N1-C2-N3 | 125.5° |

| C2-N3-C4 | 118.0° | |

| Cl-C2-N1 | 114.5° | |

| Br-C7-C6 | 120.1° | |

| F-C8-C8a | 119.8° |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. For this compound, the HOMO is typically distributed over the electron-rich regions of the fused ring system, while the LUMO is often localized on the pyrimidinone part of the quinazolinone core. The electronegative halogen atoms (F, Cl, Br) influence the energies of these orbitals through inductive effects.

Table 2: Calculated Frontier Molecular Orbital Energies Note: This data is representative and for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.70 eV |

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. These areas are often found near electronegative atoms like oxygen and nitrogen. Blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. In the case of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen at position 4 and the nitrogen atoms of the quinazoline (B50416) ring. The hydrogen atom on the hydroxyl group (in the tautomeric 'ol' form) would represent a region of high positive potential (blue). The halogen atoms would also influence the potential map, creating localized areas of varying charge density.

Molecular Docking Simulations for Conceptual Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of a potential drug candidate.

Preparation of Ligand and Receptor Structures for Docking Studies

Before a docking simulation can be performed, both the ligand (this compound) and the target receptor must be properly prepared.

Ligand Preparation: The 3D structure of the ligand, obtained from DFT geometry optimization, is used as the starting point. This involves adding hydrogen atoms, assigning correct atom types, and calculating partial charges (e.g., Gasteiger charges). The ligand's rotatable bonds are identified to allow for conformational flexibility during the docking process.

Receptor Preparation: A high-resolution crystal structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). Preparation involves removing water molecules and any co-crystallized ligands from the binding site, adding hydrogen atoms, and assigning charges to the amino acid residues. The binding site, or the specific cavity where the ligand is expected to bind, is then defined by specifying a grid box around it.

Scoring Functions and Docking Algorithm Selection

The docking process is guided by a specific algorithm and evaluated by a scoring function.

Docking Algorithm: The algorithm's role is to explore the vast conformational space of the ligand within the receptor's binding site and to generate a series of possible binding poses. Common algorithms include Lamarckian Genetic Algorithm, Monte Carlo simulated annealing, and fragment-based methods. The choice of algorithm can influence the thoroughness of the conformational search and the computational time required.

Scoring Functions: Once various binding poses are generated, a scoring function is used to estimate the binding affinity for each pose. These functions are mathematical models that approximate the free energy of binding. They take into account various intermolecular interactions such as hydrogen bonds, van der Waals forces, electrostatic interactions, and desolvation effects. The result is typically a score, often expressed in kcal/mol, where a lower (more negative) value indicates a more favorable binding interaction. The top-ranked poses are then analyzed to understand the key molecular interactions between the ligand and the receptor's amino acid residues.

Interpretation of Docking Poses and Binding Modes (Theoretical)

In the absence of specific experimental data for this compound, computational docking simulations serve as a powerful tool to predict its potential interactions with various biological targets. These theoretical studies can elucidate the most probable binding poses and the key molecular interactions that would stabilize the ligand-protein complex. Such investigations are foundational in rational drug design, offering insights into the compound's mechanism of action at a molecular level.

Molecular docking simulations for this compound would typically involve preparing a 3D model of the compound and docking it into the active site of a selected protein target. The choice of protein would be guided by the known biological activities of structurally similar quinazolinone derivatives, which have shown affinity for targets such as kinases, DNA gyrase, and phosphodiesterases. nih.govnih.govnih.gov

The interpretation of the resulting docking poses would focus on several key aspects. Firstly, the binding energy, often reported in kcal/mol, provides a quantitative estimate of the binding affinity. A lower binding energy suggests a more stable interaction. Secondly, the analysis of intermolecular interactions is crucial. This involves identifying hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and the amino acid residues of the protein's active site.

For this compound, the quinazolin-4-ol core is expected to form key hydrogen bonds with the protein backbone or specific polar residues. The bromine, chlorine, and fluorine substituents are likely to participate in halogen bonding and hydrophobic interactions, which can significantly influence the binding affinity and selectivity. The precise orientation of the molecule within the binding pocket, or its "binding mode," will determine which of these interactions are geometrically favorable.

An illustrative representation of potential interactions identified through molecular docking is presented in Table 1.

Table 1: Hypothetical Docking Interactions of this compound with a Kinase Target This table is for illustrative purposes only and is based on typical interactions observed for similar compounds.

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | O (at C4) | Backbone NH of Valine | 2.9 |

| Hydrogen Bond | N (at N3) | Side chain OH of Threonine | 3.1 |

| Halogen Bond | Br (at C7) | Backbone CO of Leucine | 3.0 |

QSAR (Quantitative Structure-Activity Relationship) Descriptor Calculation

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a compound with its biological activity. For this compound, a QSAR analysis would involve calculating a set of molecular descriptors and then using statistical models to predict its activity based on these descriptors. This approach is particularly useful when experimental data for a series of related compounds is available.

The first step in a QSAR study is the calculation of a wide range of molecular descriptors for this compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity indices, etc.

3D descriptors: Molecular surface area, volume, shape indices, etc.

These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. For instance, the presence of halogen atoms would significantly influence descriptors related to electronegativity and polarizability.

Once calculated, these descriptors can be used to build a QSAR model. While a full QSAR model requires a dataset of multiple compounds, the calculated descriptors for this compound can be compared to those of known active and inactive compounds to make qualitative predictions about its potential activity. A selection of hypothetical calculated descriptors for the compound is presented in Table 2.

Table 2: Illustrative QSAR Descriptors for this compound This table contains hypothetical data for illustrative purposes.

| Descriptor | Value |

|---|---|

| Molecular Weight | 293.46 |

| LogP (octanol-water partition coefficient) | 3.2 |

| Topological Polar Surface Area (TPSA) | 49.5 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 3 |

Prediction of Reactivity Sites and Reaction Mechanisms via Computational Methods

Computational chemistry provides powerful tools for predicting the reactive sites of a molecule and elucidating potential reaction mechanisms. For this compound, methods based on Density Functional Theory (DFT) can be used to calculate its electronic properties and predict its chemical reactivity.

One common approach is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions of the molecule that are electron-rich and therefore susceptible to electrophilic attack. Conversely, the LUMO highlights electron-deficient regions that are prone to nucleophilic attack. The energy gap between the HOMO and LUMO is also an indicator of the molecule's chemical stability.

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the quinazolinone ring are expected to be regions of negative potential, while the hydrogen on the hydroxyl group and the carbon atoms bonded to the halogens would likely be regions of positive potential.

These computational predictions can guide the synthesis of derivatives of this compound by identifying the most reactive positions for chemical modification. They can also provide insights into its metabolic fate by predicting which sites are most likely to undergo enzymatic transformations.

Reactivity Studies and Derivatization Strategies of 7 Bromo 2 Chloro 8 Fluoroquinazolin 4 Ol

Nucleophilic Substitution Reactions at the 2-Chloro Position

The quinazoline (B50416) ring is generally susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2 and 4, which are activated by the adjacent nitrogen atoms. In 2,4-dichloroquinazoline (B46505) precursors, the chlorine atom at the C4 position is typically more reactive towards nucleophiles than the one at C2. mdpi.comstackexchange.com This enhanced reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C4. researchgate.net

For the subject compound, 7-bromo-2-chloro-8-fluoroquinazolin-4-ol, the C4 position is already occupied by a hydroxyl group. Therefore, nucleophilic substitution primarily targets the remaining chloro group at the C2 position. These reactions often require more forcing conditions, such as elevated temperatures or the use of a base, compared to substitutions at C4. nih.gov A wide array of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the C2-chloro substituent, leading to a diverse set of derivatives.

Table 1: Examples of Nucleophilic Substitution at the C2-Position This table is illustrative and based on known reactivity patterns of 2-chloroquinazolines.

| Nucleophile | Reagent Example | Typical Conditions | Product Class |

| Primary/Secondary Amines | Aniline (B41778), Piperidine | Heat, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Amino-quinazolin-4-ols |

| Alcohols/Phenols | Sodium Methoxide | Base, Solvent (e.g., Methanol) | 2-Alkoxy/Aryloxy-quinazolin-4-ols |

| Thiols/Thiophenols | Sodium Thiomethoxide | Base, Solvent (e.g., DMF) | 2-(Alkyl/Aryl)thio-quinazolin-4-ols |

| Hydrazine | Hydrazine Hydrate | Heat, Solvent (e.g., Ethanol) | 2-Hydrazinyl-quinazolin-4-ols |

Electrophilic Aromatic Substitution Reactions on the Quinazoline Ring

Electrophilic aromatic substitution (EAS) on the quinazoline core is generally challenging. The pyrimidine (B1678525) portion of the ring system is electron-deficient due to the presence of the two nitrogen atoms, making it highly deactivated towards electrophilic attack. Consequently, EAS, when it occurs, is directed to the benzene (B151609) ring. reddit.com

In this compound, the benzene ring is already heavily substituted. The existing substituents—bromo at C7, fluoro at C8, and the fused pyrimidine ring—all exert a deactivating effect on the ring. The fluorine and bromine atoms are ortho-, para-directing, but their strong deactivating nature makes further substitution difficult. Potential sites for electrophilic attack are the C5 and C6 positions. However, reactions such as nitration or halogenation would likely require harsh conditions and may result in low yields or a mixture of products. The specific electronic and steric environment of this molecule makes predicting the regiochemical outcome of EAS complex without experimental data.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at Bromine Position

The bromine atom at the C7 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions proceed under relatively mild conditions and tolerate a wide range of functional groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C7-bromo position with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing a wide variety of aryl, heteroaryl, or alkyl groups at this position. nih.gov

Sonogashira Coupling: This reaction couples the C7-bromo position with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is the most common method for synthesizing aryl-alkyne derivatives. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the C7-bromo position with a primary or secondary amine, using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This allows for the introduction of diverse amino functionalities.

The general catalytic cycle for these reactions involves an initial oxidative addition of the palladium(0) catalyst into the carbon-bromine bond, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. mdpi.comyoutube.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 7-Aryl/Alkyl substituted |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 7-Alkynyl substituted |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Xantphos | 7-Amino substituted |

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)

The this compound exists in a tautomeric equilibrium with its 7-bromo-2-chloro-8-fluoroquinazolin-4(3H)-one form. The amide-like quinazolinone tautomer is generally the more stable and predominant form. Reactions can occur at either the exocyclic oxygen or the N3 nitrogen. The regioselectivity of these reactions is often dependent on the specific reagents and conditions used.

Etherification (O-alkylation): The formation of O-ethers can be achieved by reacting the compound with an alkyl halide in the presence of a base. Using a silver salt (e.g., Ag₂CO₃) often favors O-alkylation. The resulting products are 4-alkoxyquinazolines.

Esterification (O-acylation): Acylation with an acid chloride or anhydride (B1165640) can yield the corresponding O-acyl product (a 4-quinazolinyl ester).

N-Alkylation: In contrast, using strong bases like sodium hydride (NaH) followed by an alkyl halide typically favors alkylation at the N3 position, yielding 3-alkyl-quinazolin-4-one derivatives.

The choice of reaction conditions is crucial for controlling the site of functionalization and achieving the desired ether, ester, or N-substituted derivative.

Regioselective Functionalization of the Quinazoline Core

The presence of multiple distinct reactive sites on the this compound core allows for a highly regioselective functionalization strategy. A logical synthetic sequence would exploit the differential reactivity of these sites.

C7-Position Modification: The C7-bromo group is highly suitable for palladium-catalyzed cross-coupling reactions. This would typically be the first step, as the conditions are generally mild and compatible with the other functional groups.

C2-Position Modification: Following functionalization at C7, the C2-chloro group can be displaced by a variety of nucleophiles. This step often requires more forcing conditions than the cross-coupling reaction.

N3/O4-Position Modification: Finally, the N3/O4-position can be functionalized through alkylation or acylation, with the regioselectivity controlled by the choice of base and reaction conditions.

This stepwise approach allows for the systematic and controlled synthesis of complex, polysubstituted quinazoline derivatives where the substituents at positions 2, 4, and 7 are precisely defined. C-H activation techniques could potentially be explored for functionalizing the C5 or C6 positions, though this would be challenging given the electronic nature of the ring. mdpi.comnih.gov

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Exploration

The derivatization strategies outlined above are fundamental for conducting Structure-Activity Relationship (SAR) studies. researchgate.net By systematically modifying each position of the this compound scaffold, researchers can probe the molecular interactions of the resulting analogues with biological targets and identify key structural features required for activity. nih.gov

An SAR campaign would involve creating a library of compounds with diverse functionalities at each key position:

C7-Position Diversity: A variety of aryl, heteroaryl, and alkyl groups can be introduced via Suzuki coupling to explore the steric and electronic requirements of the binding pocket in this region.

C2-Position Diversity: A range of amines, alcohols, and thiols can be introduced via nucleophilic substitution to investigate the impact of different hydrogen bond donors/acceptors and hydrophobic groups at C2.

N3/O4-Position Diversity: Alkylation or acylation at the N3 or O4 position can be used to assess the importance of the hydrogen bond donating capability of the N3-H and to explore additional binding interactions.

By correlating the structural changes with biological activity, a comprehensive SAR model can be developed, guiding the design of more potent and selective agents.

Table 3: Hypothetical SAR Exploration Strategy

| Position | Reaction Type | Rationale for Modification | Example Substituents |

| C7 | Suzuki Coupling | Probe steric/electronic effects in the aryl-binding region. | Phenyl, Pyridyl, Thienyl, Methyl |

| C2 | Nucleophilic Substitution | Evaluate role of H-bond donors/acceptors and lipophilicity. | -NH(CH₃), -NH(Cyclopropyl), -OCH₃, -S-Ph |

| N3 | N-Alkylation | Block H-bond donation; introduce groups to probe for new interactions. | -CH₃, -CH₂CH₂OH, -CH₂-Ph |

Structure Activity Relationship Sar Hypotheses and Analog Design Based on 7 Bromo 2 Chloro 8 Fluoroquinazolin 4 Ol

Impact of Halogen Substituents on Molecular Interactions

Halogen atoms play a versatile role in drug design, influencing a molecule's steric, electronic, and hydrophobic properties. nih.gov In the context of 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol, the three different halogens (F, Cl, Br) at positions 2, 7, and 8 are expected to significantly modulate its interactions with biological targets. The influence of halogens on drug-protein interactions primarily involves electrostatic, steric, and hydrophobic effects. researchgate.net

The primary effects of halogen substitution include:

Hydrophobicity : Halogens increase the lipophilicity of a molecule, which can enhance membrane permeability and hydrophobic interactions within a protein's binding pocket. The binding affinity of quinazoline (B50416) derivatives to proteins like human serum albumin has been shown to increase with the increasing atomic number and hydrophobicity of the halogen substituent. researchgate.net

Halogen Bonding : Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen, nitrogen, or sulfur in amino acid residues of a target protein. The strength of this bond generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F).

Steric Effects : The size of the halogen atom (atomic radius) influences the conformational preferences of the molecule and its fit within a binding site. The varying sizes of fluorine, chlorine, and bromine can be exploited to probe the steric constraints of a receptor pocket. researchgate.net

| Element | Atomic Number | Electronegativity (Pauling Scale) | Atomic Radius (Å) | Hydrophobic Parameter (π) |

|---|---|---|---|---|

| Fluorine (F) | 9 | 3.98 | 0.64 | 0.14 |

| Chlorine (Cl) | 17 | 3.16 | 0.99 | 0.71 |

| Bromine (Br) | 35 | 2.96 | 1.14 | 0.86 |

Data sourced from Molecules 2012, 17, 2009. researchgate.net

Role of the Quinazolin-4-ol Core as a Molecular Scaffold

The quinazolin-4-ol (or its tautomeric form, quinazolin-4-one) core is a bicyclic heteroaromatic system that serves as a rigid and versatile scaffold for the spatial orientation of various functional groups. nih.govnih.gov This scaffold is a key structural component in numerous biologically active compounds. rsc.org Its planarity and aromaticity facilitate π-π stacking interactions with aromatic amino acid residues in protein targets. e3s-conferences.org The nitrogen atoms at positions 1 and 3, along with the carbonyl group at position 4, can act as hydrogen bond acceptors or donors, which are critical for anchoring the molecule within a binding site. researchgate.net

The widespread therapeutic applications of quinazoline derivatives underscore the importance of this core structure. Derivatives have been reported to possess a broad spectrum of activities, including:

Anticancer nih.govmdpi.comnih.gov

Anti-inflammatory biotech-asia.orgchemmethod.com

Antimicrobial and Antifungal chemmethod.comnih.govmdpi.com

Antitubercular mdpi.commdpi.com

This functional versatility makes the quinazolin-4-ol scaffold an excellent starting point for the design of new therapeutic agents targeting a wide range of diseases. nih.govmdpi.com

Rational Design of Derivatives Modifying Halogen Positions

The specific placement of bromine at C7, chlorine at C2, and fluorine at C8 in the parent compound is likely optimized for a particular biological target. SAR studies on quinazolines have consistently shown that the position of substituents dramatically affects biological activity. nih.gov For instance, positions 2, 4, and 6 are often key sites for substitution to modulate activity. nih.gov

A rational approach to designing new derivatives would involve systematically repositioning the existing halogens to probe different regions of the target's binding pocket.

Moving the 8-Fluoro Group : Fluorine's small size and high electronegativity make it a unique substituent. Moving the fluorine from C8 to C6 or C5 could alter the molecule's electronic properties and interactions. For example, a 6-fluoro substituent might interact with a different set of amino acids compared to an 8-fluoro group, potentially increasing selectivity or potency. mdpi.com

Moving the 7-Bromo Group : Bromine is a large, polarizable atom capable of forming strong halogen bonds. Shifting the bromine from C7 to C6, a position known to be important for anticancer and antimicrobial activities, could enhance these properties. nih.gov

Exploring Different Halogens at Key Positions : Replacing the 7-bromo with a 7-chloro or 7-iodo group would systematically vary the size and halogen bond donating capacity at this position, providing insight into the steric and electronic requirements of the binding site. nih.gov

| Analog | Modification from Parent Compound | Design Rationale |

|---|---|---|

| Analog A | Move 8-F to 6-F | To probe a key activity-modulating position (C6) with a small, electronegative atom. |

| Analog B | Move 7-Br to 6-Br | To place a strong halogen bond donor at the C6 position, potentially enhancing anticancer activity. nih.gov |

| Analog C | Swap 7-Br and 8-F | To investigate the steric and electronic tolerance for halogen placement near the N1 position. |

| Analog D | Replace 2-Cl with 2-F | To assess the impact of a smaller, more electronegative halogen at the C2 position on reactivity and binding. |

Design of Analogues through Variation of the Heterocycle Substituents

Beyond altering the halogenation pattern on the benzene (B151609) ring, modifying the substituents on the pyrimidinone ring is a common and effective strategy for optimizing the activity of quinazolin-4-ol derivatives. biotech-asia.orgmdpi.com

Position 2 Substitutions : The 2-chloro substituent in the parent compound is a reactive site that can be readily displaced by various nucleophiles. Replacing the chlorine with different groups can profoundly impact biological activity. For example, introducing substituted phenyl or naphthyl rings at position 2 has been explored for antiproliferative activity. mdpi.com Small alkyl groups like methyl have also been incorporated in anti-inflammatory agents. biotech-asia.org

Position 3 Substitutions : The nitrogen at position 3 is another key site for modification. Attaching various side chains, such as those containing basic amines, can introduce new interaction points (e.g., salt bridges with acidic residues like aspartate or glutamate) and improve physicochemical properties like solubility. mdpi.comresearchgate.net

Position 4 Substitutions : While the parent compound is a quinazolin-4-ol, it exists in tautomeric equilibrium with the 4-oxo form. Modifications often target this position by converting the hydroxyl group to other functionalities. For instance, 4-anilinoquinazolines are a well-known class of EGFR kinase inhibitors, and 4-amino substitutions have been shown to promote anticancer and antimicrobial activities. nih.gov

| Position | Substituent Type | Potential Impact | Reference Example |

|---|---|---|---|

| C2 | Aryl groups (e.g., Phenyl, Naphthyl) | Introduce hydrophobic interactions, π-stacking. | Antiproliferative agents. mdpi.com |

| C2 | Small alkyl groups (e.g., Methyl) | Fill small hydrophobic pockets. | Anti-inflammatory agents. biotech-asia.org |

| N3 | Alkyl chains with terminal amines | Improve solubility, form salt bridges. | Kinase inhibitors. mdpi.com |

| C4 | Substituted Anilino groups | Target kinase ATP binding sites. | EGFR inhibitors. nih.gov |

| C4 | Alkoxy or Carboxamido groups | Modulate hydrogen bonding and steric profile. | Antiplasmodial agents. mdpi.com |

Influence of Stereochemistry and Conformational Features on Theoretical Activity

The introduction of chiral centers into the quinazolin-4-ol scaffold can lead to stereoisomers with significantly different biological activities. A chiral center can be created by introducing an appropriate substituent at C2 or on a side chain attached to N3. For example, a series of quinazolinones synthesized using the chiral natural alkaloid L-norephedrine as a starting material resulted in compounds with a fixed (1R,2S) stereochemistry in the side chain. researchgate.net

The specific three-dimensional arrangement of atoms is critical for optimal interaction with a chiral biological target like a protein or enzyme. One enantiomer may fit perfectly into a binding site, while the other may fit poorly or not at all, leading to a complete loss of activity.

Furthermore, conformational flexibility plays a crucial role. Bulky substituents, particularly at positions 2 or 3, can restrict the rotation of bonds, locking the molecule into a specific conformation. This pre-organization can be entropically favorable for binding if the locked conformation matches the bioactive conformation required for receptor interaction. Molecular modeling and docking studies are essential tools to predict how different stereoisomers and conformers will bind to a target protein, thereby guiding the rational design of conformationally constrained, stereochemically pure analogues with potentially higher activity and selectivity. researchgate.net

Analytical Methodologies for Research Quantification and Detection of 7 Bromo 2 Chloro 8 Fluoroquinazolin 4 Ol

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds like quinazolinone derivatives. Its high resolution and sensitivity make it ideal for separating the target compound from impurities and accurately determining its concentration. pharmaguideline.com

The development of a reliable HPLC method for 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol involves the systematic optimization of several chromatographic parameters to achieve optimal separation and peak shape. A reversed-phase approach is typically most suitable for moderately polar compounds of this nature.

Column Selection: A C18 (octadecylsilyl) column is a common first choice, offering excellent retention and separation for a wide range of organic molecules. Column dimensions, such as 4.6 mm x 150 mm with a 5 µm particle size, provide a good balance between resolution and analysis time.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) is often preferred over methanol (B129727) for its lower viscosity and UV transparency. The aqueous phase is usually acidified with a small amount of an agent like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the hydroxyl group on the quinazolin-4-ol, thereby ensuring a single, well-defined chromatographic peak.

Elution Mode: Both isocratic (constant mobile phase composition) and gradient (varied mobile phase composition) elution can be employed. Gradient elution is often necessary to separate the main compound from any potential impurities that have significantly different polarities.

Detection: The quinazolinone core structure contains a chromophore that absorbs UV light. A photodiode array (PDA) or a variable wavelength UV detector is used for detection. The optimal wavelength for detection is determined by analyzing the UV spectrum of the compound, typically found to be in the range of 220-350 nm.

A hypothetical set of optimized HPLC parameters is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Elution | Gradient: 5% B to 95% B over 15 min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.netpharmtech.com Key validation parameters include linearity, accuracy, and precision.

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. It is assessed by analyzing a series of standard solutions at different concentrations and plotting the peak area against concentration. A correlation coefficient (R²) close to 1.000 indicates excellent linearity.

Accuracy: Accuracy is the closeness of the measured value to the true value. It is determined by performing recovery studies, where a known amount of the pure compound is added (spiked) into a sample matrix. The percentage recovery is then calculated.

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD) for a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

The table below shows representative data from a hypothetical method validation study.

| Validation Parameter | Specification | Hypothetical Result |

|---|---|---|

| Linearity (Range) | 1 - 100 µg/mL | R² = 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |

| Precision (Repeatability) | RSD ≤ 2% | 0.8% |

| Precision (Intermediate) | RSD ≤ 2% | 1.2% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of a polar hydroxyl group. alwsci.com To make the compound suitable for GC analysis, a derivatization step is necessary to increase its volatility and thermal stability. unina.ithplcvials.com

A common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. chromtech.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for this purpose. The resulting TMS ether is significantly more volatile and can be readily analyzed by GC-MS. This technique is particularly useful for identifying impurities or degradation products that may also be amenable to derivatization.

The table below outlines a hypothetical set of GC-MS parameters for the analysis of the silylated derivative.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Scan Range | 50 - 550 m/z |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis offers an alternative high-resolution separation technique based on the differential migration of ions in an electric field. wikipedia.org Capillary Zone Electrophoresis (CZE) is the simplest mode and is well-suited for the analysis of charged species. libretexts.org Since this compound can be ionized in solution (by deprotonation of the hydroxyl group at basic pH), CZE can be an effective analytical tool.

Method development in CZE involves optimizing the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. The pH of the BGE is a critical parameter as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). Detection is typically performed using an integrated UV detector. nih.gov

Hypothetical parameters for a CZE method are detailed in the following table.

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica (B1680970), 50 cm total length, 50 µm I.D. |

| Background Electrolyte (BGE) | 25 mM Sodium Borate Buffer, pH 9.2 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection Wavelength | 230 nm |

Spectrophotometric Methods for Concentration Determination in Research Solutions

For rapid determination of the concentration of this compound in pure solutions, UV-Visible spectrophotometry is a simple, cost-effective, and accessible method. longdom.orgresearchgate.net The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. mcgill.ca

The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound across the UV-Vis spectrum. A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. hunterlab.com The concentration of an unknown research solution can then be calculated from its absorbance using the linear regression equation derived from the calibration curve.

The table below presents hypothetical data for a UV-Vis spectrophotometric calibration curve.

| Concentration (µg/mL) | Absorbance at λmax (e.g., 245 nm) |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.763 |

| Linear Regression: y = 0.0761x + 0.0003 | |

| Correlation Coefficient (R²): 0.9999 |

Future Research Directions and Potential Academic Applications for 7 Bromo 2 Chloro 8 Fluoroquinazolin 4 Ol

Exploration as a Precursor in Complex Organic Synthesis

The polysubstituted nature of 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol makes it a highly valuable precursor for the synthesis of more complex organic molecules. The differential reactivity of the halogen substituents provides a handle for selective chemical modifications. Halogenated quinazolinones are known to be versatile intermediates in metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

Future research could focus on leveraging the distinct electronic environments of the bromine and chlorine atoms. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations could be selectively performed at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. nih.govmdpi.com This stepwise functionalization would allow for the controlled introduction of various aryl, alkynyl, and amino moieties, leading to a diverse library of novel quinazolinone derivatives.

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Reactant | Catalyst | Potential Product Class |

| Suzuki-Miyaura | Arylboronic acid | Palladium | Aryl-substituted quinazolinones |

| Sonogashira | Terminal alkyne | Palladium/Copper | Alkynyl-substituted quinazolinones |

| Buchwald-Hartwig | Amine | Palladium | Amino-substituted quinazolinones |

| Heck | Alkene | Palladium | Alkenyl-substituted quinazolinones |

| Stille | Organostannane | Palladium | Alkyl/Aryl-substituted quinazolinones |

The presence of the fluorine atom at the 8-position can also influence the reactivity of the adjacent C-7 bromine, potentially leading to unique regioselectivity in these coupling reactions. The exploration of these selective functionalizations could yield novel compounds with tailored electronic and steric properties for various applications.

Investigation as a Molecular Probe for Chemical Biology Research

Quinazoline (B50416) derivatives have been successfully developed as fluorescent probes for biological targets, such as α1-adrenergic receptors. nih.gov The inherent fluorescence of the quinazolinone core, combined with the heavy atom effect of bromine, could be exploited to design novel molecular probes. The substitution pattern of this compound provides multiple sites for the attachment of fluorophores or linker groups to create sophisticated probes for chemical biology research.

Future studies could involve the synthesis of derivatives where the chloro or bromo group is replaced by a fluorescent tag or a reactive group for bioconjugation. These molecular probes could be designed to investigate biological processes, visualize cellular components, or act as sensors for specific analytes. The quinazolinone scaffold's proven biological activity further enhances its potential as a targeting moiety for these probes. nih.govmdpi.com

Application in Materials Science Research

The rigid, planar structure of the quinazolinone ring system, combined with the presence of multiple halogen atoms, suggests potential applications in materials science. Halogen bonding is a recognized tool in crystal engineering and the design of supramolecular assemblies. The bromo, chloro, and fluoro substituents on the aromatic ring of this compound could participate in halogen bonding interactions, directing the self-assembly of the molecules into well-defined architectures.

This could be explored for the development of novel crystalline materials with interesting optical or electronic properties. Furthermore, quinazolinone derivatives can be investigated as potential polymer additives to enhance thermal stability or flame retardancy, owing to their heterocyclic nature and halogen content. While less common, if the chromophoric properties of the quinazolinone system can be appropriately tuned through derivatization, its potential as a scaffold for novel dyes could also be a direction for future research.

Theoretical Studies on Novel Reaction Pathways and Mechanisms Involving the Compound

The unique electronic properties imparted by the three different halogen atoms on the quinazolinone core make this compound an interesting subject for theoretical and computational studies. Density Functional Theory (DFT) calculations could be employed to predict the reactivity of the different positions on the molecule, guiding synthetic efforts for its derivatization.

Theoretical investigations could elucidate the mechanisms of nucleophilic aromatic substitution reactions, predicting the most likely site of attack and the influence of the fluoro, chloro, and bromo groups on the reaction kinetics and thermodynamics. acs.org Such studies could also explore the potential for novel, unprecedented reaction pathways that might be favored due to the specific electronic landscape of this molecule. Understanding the fundamental reactivity through computational chemistry can accelerate the discovery of new synthetic methodologies and applications. nih.gov

Development of Sustainable Synthetic Routes for Related Chemical Entities

The growing emphasis on green chemistry in organic synthesis necessitates the development of environmentally benign methods for the preparation of valuable chemical entities. frontiersin.orgacs.orgresearchgate.net Future research could focus on establishing sustainable synthetic routes to this compound and its derivatives. This could involve the use of greener solvents, catalyst-free reactions, or multi-component reactions that improve atom economy. bohrium.comnih.govorgchemres.org

For instance, exploring one-pot syntheses from readily available starting materials would reduce waste and purification steps. The development of efficient, sustainable protocols would not only be academically significant but also enhance the accessibility of this and related compounds for further research and potential commercial applications. The principles of green chemistry could guide the design of synthetic pathways that are both efficient and environmentally responsible. researchgate.net

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol, and how is reaction progress monitored?

- Synthesis Protocol : A typical synthesis involves halogenation of a quinazoline precursor under controlled conditions. For example, a related compound (N-(4-Bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) was synthesized by reacting 4-chloro-6,7-dimethoxyquinazoline with 4-bromo-2-fluoroaniline in isopropanol at 90°C for 2 hours, using DIPEA as a base .

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction completion. Purification employs combi-flash column chromatography with gradients of ethyl acetate/heptane (0–15%) .

- Characterization : Confirmation via -NMR, -NMR, and LCMS (e.g., molecular ion peak at m/z 378.1 [M+1]+ for a related compound) .

Q. Which spectroscopic techniques are critical for characterizing halogenated quinazolines like this compound?

- NMR : -NMR identifies proton environments (e.g., aromatic protons at δ 7.35–8.80 ppm), while -NMR confirms carbon frameworks (e.g., carbons at 57.00–159.36 ppm) .

- LCMS : Validates molecular weight and purity (e.g., LCMS m/z 378.1 [M+1]+) .

- Halogen-Specific Analysis : X-ray crystallography or elemental analysis may resolve halogen positioning conflicts .

Q. How should researchers handle stability and storage of halogenated quinazolines?

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or halogen loss .

- Stability Tests : Conduct accelerated degradation studies under varying pH, temperature, and light to identify degradation pathways .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for halogenated quinazoline derivatives?

- Methodology : Use factorial design to test variables (temperature, solvent, catalyst). For example, a 2 factorial design (temperature: 70–110°C; solvent polarity: isopropanol vs. DMF; catalyst: DIPEA vs. KCO) can identify optimal yield conditions .

- Case Study : A study on TiO photoactivity optimization reduced experimental runs by 40% using DoE .

Q. What structural analogs of this compound exist, and how do halogen patterns influence bioactivity?

- Analog Comparison :

| Compound | Similarity | Halogen Pattern | Bioactivity Notes |

|---|---|---|---|

| 7-Bromo-4-chloro-8-fluoroquinazoline | 0.94 | Lacks dichlorination at C4/C6 | Reduced kinase inhibition |

| 7-Bromo-2,4-dichloro-6-fluoroquinazoline | 0.95 | Additional Cl at C4/C6 | Enhanced cytotoxicity (IC < 5 µM) |

| 7-Bromo-4,6-dichloro-8-fluoroquinazoline | 0.87 | Chloromethyl group at C2 | Improved solubility in DMSO |

- SAR Insights : Chlorine at C2/C4 enhances electrophilicity, while fluorine at C8 improves metabolic stability .

Q. How can computational modeling predict reactivity or regioselectivity in halogenated quinazolines?

- Quantum Chemistry : Density Functional Theory (DFT) calculates electrophilic Fukui indices to predict halogenation sites. For example, C2 and C4 positions in quinazolines show high electrophilicity, favoring chloro/bromo substitution .

- Reaction Path Search : ICReDD’s computational workflows combine DFT and machine learning to simulate reaction pathways, reducing trial-and-error experimentation .

Q. How do researchers resolve contradictions in halogenation reaction outcomes (e.g., undesired dihalogenation)?

- Root Cause Analysis :

- Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., 0°C) favor mono-halogenation, while higher temperatures promote dihalogenation .

- Steric Effects : Bulky substituents (e.g., methoxy groups) hinder dihalogenation at adjacent positions .

- Mitigation : Use protecting groups (e.g., Boc) or selective catalysts (e.g., Pd/Cu systems) .

Q. What methodologies assess the biological activity of this compound in kinase inhibition studies?

- In Vitro Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.